Difluoroamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

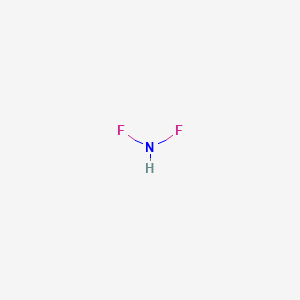

Structure

3D Structure

Properties

CAS No. |

10405-27-3 |

|---|---|

Molecular Formula |

F2HN |

Molecular Weight |

53.012 g/mol |

InChI |

InChI=1S/F2HN/c1-3-2/h3H |

InChI Key |

ULFHSQLFQYTZLS-UHFFFAOYSA-N |

SMILES |

N(F)F |

Canonical SMILES |

N(F)F |

Other CAS No. |

10405-27-3 |

Synonyms |

Difluoroamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Difluoroamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroamine (HNF₂), a reactive and energetic inorganic molecule, holds significant interest as a precursor in the synthesis of a variety of nitrogen-fluorine (N-F) compounds. Its unique properties, including its high reactivity, make it a valuable but challenging reagent. This technical guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its safe and effective utilization. The content is tailored for an audience in chemical research, particularly those in drug development and materials science who may leverage fluorination to modulate molecular properties.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluoroamino (-NF₂) group, in particular, offers a unique combination of steric and electronic properties. This compound (HNF₂) serves as a primary reagent for the introduction of this functional group.[2][3] It is a colorless, toxic, and explosive gas, necessitating specialized handling procedures.[3][4] This guide details the principal synthetic routes to this compound, its physicochemical and spectroscopic properties, and essential safety protocols.

Synthesis of this compound

Several methods for the laboratory-scale synthesis of this compound have been reported. The choice of method is often dictated by the availability of starting materials, the desired scale of production, and the laboratory's capacity for handling hazardous reagents.[5] The three most common methods are the direct fluorination of urea (B33335), the hydrolysis of N,N-difluorourea, and the reaction of tetrafluorohydrazine (B154578) with thiophenol.[5]

Direct Fluorination of Urea

Pioneered by Lawton and Weber, this method involves the direct reaction of elemental fluorine with urea.[5] While it utilizes readily available starting materials, the use of highly toxic and corrosive fluorine gas presents significant challenges.[5]

Experimental Protocol:

-

Apparatus: A well-ventilated fume hood with a blast shield is mandatory. The reaction is typically carried out in a cooled reactor equipped with a gas inlet, outlet, and a stirrer. Downstream traps are necessary to handle unreacted fluorine and acidic byproducts.

-

Procedure:

-

Place 36.3 g (0.60 mol) of urea in the reactor and cool to 0°C using an ice bath.[6]

-

Pass a gaseous mixture of fluorine (18.4 g, 0.48 mol) diluted with nitrogen (1:10 ratio) through the urea over a period of 4 hours.[6]

-

The reaction produces a complex yellow-to-pink liquid intermediate containing up to 20% active fluorine and a mixture of gaseous byproducts.[5]

-

Isolate the this compound from the liquid product by distillation under reduced pressure.[5]

-

-

Safety: Extreme caution must be exercised when handling elemental fluorine. All equipment must be scrupulously dried and passivated. Appropriate personal protective equipment (PPE), including a face shield, and chemical-resistant gloves, is essential.[5]

Hydrolysis of N,N-Difluorourea

This method avoids the direct use of elemental fluorine in the final step by utilizing N,N-difluorourea as a precursor.[5] However, N,N-difluorourea is itself a hazardous material that must be synthesized separately.

Experimental Protocol:

-

Apparatus: A standard laboratory glassware setup for reactions under controlled heating, equipped with a condenser and a collection trap cooled with a suitable refrigerant (e.g., dry ice/acetone), is required. All operations must be conducted behind a safety shield.

-

Procedure:

-

Safety: N,N-difluorourea is an energetic material. The hydrolysis reaction can be vigorous and should be performed on a small scale initially.

Reaction of Tetrafluorohydrazine with Thiophenol

This route offers a potentially cleaner reaction with fewer byproducts.[5] However, tetrafluorohydrazine is a hazardous and less common starting material.[5]

Experimental Protocol:

-

Apparatus: The reaction is performed in an evacuated glass bulb or a similar high-vacuum apparatus.

-

Procedure:

-

Safety: Tetrafluorohydrazine is a toxic and reactive gas. Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be carried out in a high-integrity vacuum line within a fume hood.

Synthesis Pathways Overview

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is crucial for its handling and application. The following tables summarize key quantitative data.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | HNF₂ | [7][8] |

| Molecular Weight | 53.0114 g/mol | [7] |

| Appearance | Colorless gas | [4] |

| Boiling Point | -23 °C (250 K) | [7] |

| Melting Point | -131 °C (142 K) | [7] |

| Enthalpy of Formation (gas) | -80.3 ± 4.2 kJ/mol | [4] |

| Ionization Energy | 11.53 ± 0.08 eV | [4] |

Molecular Structure

The molecular geometry of this compound has been determined by both experimental and computational methods.

| Parameter | Experimental Value | Computational Value (B3LYP/6-31G*) | Reference(s) |

| N-F Bond Length | 1.400 Å | 1.383 Å | [4] |

| N-H Bond Length | 1.026 Å | 1.012 Å | [4] |

| F-N-F Bond Angle | 102.9° | 103.4° | [4] |

| H-N-F Bond Angle | 101.0° | 102.5° | [4] |

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Reference(s) |

| N-H Stretch | a' | 3162 | [9] |

| NH Bend | a' | 1515 | [9] |

| NF₂ Symmetric Stretch | a' | 978 | [9] |

| NF₂ Scissor | a' | 625 | [9] |

| NF₂ Asymmetric Stretch | a'' | 888 | [9] |

| NH Wag | a'' | 1262 | [9] |

NMR Spectroscopy

Reactivity and Potential Applications

This compound is a highly reactive molecule. Its chemistry is dominated by the reactivity of the N-F and N-H bonds.

Decomposition

This compound is thermally unstable and can decompose explosively, particularly in the solid state or upon freezing.[4] The decomposition mechanism is complex and can be initiated by heat, shock, or contact with incompatible materials. The primary decomposition products can include N₂F₂, N₂F₄, N₂, and HF.

Reactions with Organic Molecules

This compound can undergo a variety of reactions, making it a potential tool for the synthesis of novel fluorinated compounds.

-

Addition to Alkenes: The difluoroamino radical (•NF₂), which is in equilibrium with its dimer tetrafluorohydrazine (N₂F₄), can add across double bonds to form vicinal bis(difluoroamino)alkanes.[12]

-

Reactions with Aromatic Compounds: Electrophilic difluoroamination of aromatic compounds can occur under certain conditions, though the high reactivity of this compound can lead to complex product mixtures.[13]

-

Deamination of Primary Amines: this compound has been used for the deamination of primary amines.[2][3]

Relevance to Drug Development and Materials Science

While this compound itself is not a therapeutic agent, its utility lies in its potential as a reagent to introduce the -NF₂ group into organic scaffolds. This functional group can significantly alter the properties of a molecule. In the field of energetic materials, the difluoroamino group is known to increase energy density.[14] This has led to the synthesis of various energetic materials containing this moiety.[14] For drug development professionals, the introduction of a difluoroamino group could be a novel strategy to modulate the physicochemical and pharmacological properties of lead compounds, although this application is less explored and requires significant further research due to the challenges in handling this compound.

Experimental Workflow for a Generic Reaction with an Organic Substrate

Safety and Handling

This compound is an extremely hazardous substance and must be handled with the utmost care by experienced personnel in a well-equipped laboratory.

-

Explosive Hazard: this compound is shock-sensitive and can explode, especially in the condensed phase.[5] Reactions should always be conducted behind a blast shield.

-

Toxicity: It is a toxic gas.[5] All operations must be performed in a high-performance fume hood. A self-contained breathing apparatus (SCBA) should be available for emergencies.

-

Personal Protective Equipment (PPE): A full set of PPE is required, including:

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

-

Material Compatibility: this compound is highly reactive. Contact with reducing agents, strong bases, and certain metals should be avoided.

-

Disposal: Unreacted this compound must be neutralized before disposal. This can be achieved by carefully bubbling the gas through a solution of a suitable reducing agent (e.g., sodium bisulfite).

Conclusion

This compound is a highly reactive and energetic molecule with significant potential as a reagent in the synthesis of advanced materials and complex organic molecules. This guide has provided an in-depth overview of its synthesis, properties, and handling. The detailed experimental protocols and tabulated quantitative data are intended to equip researchers with the necessary information to work with this challenging but valuable compound safely and effectively. Further research into the controlled reactivity of this compound may unlock new avenues for the development of novel pharmaceuticals and high-performance materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 10405-27-3 [m.chemicalbook.com]

- 3. This compound | 10405-27-3 [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. US3433595A - Method of preparing difluoramine and preparing tetrafluorohydrazine therefrom - Google Patents [patents.google.com]

- 7. Difluoramine [webbook.nist.gov]

- 8. Fluorimide | F2HN | CID 25242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vibrational Frequencies | Chem Lab [chemlab.truman.edu]

- 10. biophysics.org [biophysics.org]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Reactions of difluoroamino-radicals. Part III. Addition to olefins - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Difluoroamine (HNF₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroamine (HNF₂) is a reactive inorganic molecule of significant interest in the synthesis of energetic materials and as a precursor to various nitrogen-fluorine compounds. A thorough understanding of its chemical structure, bonding characteristics, and reactivity is paramount for its safe handling and effective utilization in research and development. This technical guide provides a comprehensive overview of the molecular geometry, bonding parameters, and vibrational spectroscopy of this compound. Additionally, it details key experimental protocols for its synthesis and explores its application in synthetic organic chemistry, including a mechanistic look at deamination reactions and a workflow for the synthesis of gem-difluoro olefins.

Molecular Structure and Bonding

This compound adopts a trigonal pyramidal molecular geometry, analogous to ammonia, as predicted by VSEPR theory. The central nitrogen atom is bonded to one hydrogen atom and two fluorine atoms, with a lone pair of electrons occupying the fourth position of a distorted tetrahedral arrangement. This arrangement results in a polar molecule.

The bonding in this compound is characterized by covalent bonds between the nitrogen, hydrogen, and fluorine atoms. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the molecule, leading to strong N-F bonds and a notable effect on the N-H bond and the overall molecular properties. According to Bent's Rule, the more electronegative fluorine atoms tend to bond to hybrid orbitals with more p-character from the central nitrogen atom. This results in a smaller F-N-F bond angle compared to the ideal tetrahedral angle of 109.5°.[1]

Bond Lengths and Angles

Experimental and computational studies have provided precise data on the bond lengths and angles in this compound. These parameters are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Experimental Value | Computational Value (DZV basis set) |

| N-F Bond Length | 1.3528 Å[2][3] | 1.403660 Å[2][3] |

| N-H Bond Length | 1.024 Å[2][3] | 1.009190 Å[2][3] |

| F-N-F Bond Angle | 103.18°[2][3] | 103.47°[2][3] |

| F-N-H Bond Angle | Not explicitly reported in searched literature | 102.83°[2][3] |

Vibrational Spectroscopy

The vibrational modes of this compound have been investigated using both experimental techniques, such as infrared (IR) and Raman spectroscopy, and computational methods. These spectra provide a fingerprint of the molecule and offer insights into its bonding and structure.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (NIST) | Computational Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3100 | Not explicitly reported in searched literature | Stretching of the nitrogen-hydrogen bond. |

| N-F Asymmetric Stretch | ~950 | Not explicitly reported in searched literature | Asymmetric stretching of the two nitrogen-fluorine bonds. |

| N-F Symmetric Stretch | ~885 | Not explicitly reported in searched literature | Symmetric stretching of the two nitrogen-fluorine bonds. |

| H-N-F Bend | 1307[2][3] | 1369.3[2][3] | Bending motion involving the hydrogen, nitrogen, and fluorine atoms. |

| F-N-F Scissor | ~620 | Not explicitly reported in searched literature | Scissoring motion of the two fluorine atoms. |

| H-N Wag | Not explicitly reported in searched literature | 1081.5[2][3] | Out-of-plane wagging motion of the N-H bond. |

Note: Computational frequencies can vary depending on the level of theory and basis set used. Some discrepancies between experimental and calculated values are expected.

Experimental Protocols for Synthesis

The synthesis of this compound is a hazardous undertaking that should only be performed by experienced chemists in a well-equipped laboratory with appropriate safety precautions, including the use of a safety shield. Several methods have been developed for its preparation.

Direct Fluorination of Urea (B33335)

This method involves the direct reaction of fluorine gas with urea.

Procedure:

-

A fluorine-nitrogen gas mixture is carefully bubbled through a solution of urea maintained at 0°C.[4]

-

The reaction produces a complex mixture, including a liquid product containing up to 20% active fluorine and various gaseous byproducts.[4]

-

The liquid product is then subjected to fractional distillation under reduced pressure to isolate this compound.[4]

Hydrolysis of N,N-Difluorourea

This method avoids the direct use of elemental fluorine in the final step.

Procedure:

-

N,N-difluorourea is cautiously heated with concentrated sulfuric acid.[4]

-

The hydrolysis reaction generates this compound along with other byproducts.[4]

-

The volatile this compound is collected, typically through a distillation or a cold-trap apparatus.[4]

Reaction of Tetrafluorohydrazine with Thiophenol

This route offers a potentially cleaner reaction with fewer byproducts.

Procedure:

-

Tetrafluorohydrazine (N₂F₄) is heated with thiophenol (C₆H₅SH) in an evacuated reaction vessel.[4]

-

The reaction produces this compound and diphenyl disulfide (C₁₂H₁₀S₂).[4]

-

The more volatile this compound is separated from the less volatile diphenyl disulfide by fractional condensation or distillation.[4]

Applications in Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the introduction of the -NF₂ group and for deamination reactions.

Deamination of Primary Amines

This compound can be used to deaminate primary amines, a reaction that proceeds through a proposed isodiazene intermediate.

Synthesis of gem-Difluoro Olefins

A notable application of this compound chemistry is in the synthesis of gem-difluoro olefins, which are important structural motifs in medicinal chemistry. A palladium-catalyzed workflow has been developed for this transformation.

Safety Considerations

This compound is a high-energy material and is known to be explosive. All manipulations should be conducted behind appropriate safety shields in a well-ventilated fume hood. Reactions involving this compound should be carried out on a small scale, especially during initial investigations. Proper personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and synthetic applications of this compound. The quantitative data on its molecular parameters and vibrational frequencies serve as a valuable reference for researchers. The outlined experimental protocols, while requiring careful execution due to the hazardous nature of the compound, offer pathways to its synthesis for further study and application. The exploration of its role in deamination reactions and the synthesis of valuable organic motifs highlights the ongoing importance of this compound in modern chemical research. It is anticipated that further investigations into the reactivity of this unique molecule will continue to expand its utility in the development of novel chemical entities and materials.

References

Thermodynamic Properties of Difluoroamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoroamine (HNF₂) is a reactive inorganic compound with significant energetic properties. A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, synthesis, and application in various fields, including as a precursor in the synthesis of nitrogen-fluorine compounds and potentially in drug development. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details relevant experimental methodologies, and visualizes key chemical relationships.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are dictated by fundamental properties such as its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. The following tables summarize the available quantitative data for this compound and the related difluoroamino radical (NF₂).

Table 1: Thermodynamic Properties of this compound (HNF₂) at Standard Conditions (298.15 K)

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) | -81.2 ± 8.4 | kJ/mol | [NIST-JANAF] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.1 | kJ/mol | [1] |

| Molar Entropy (S°) | 249.950 | J/mol·K | [2] |

| Heat Capacity (Cp) | 41.005 | J/mol·K | [2] |

**Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp) of this compound (HNF₂) and the Difluoroamino Radical (NF₂) **

| Temperature (K) | HNF₂ Cp (J/mol·K)[1] | NF₂ Cp (J/mol·K)[2] |

| 298.15 | 41.005 | 41.005 |

| 300 | 39.78 | 41.093 |

| 400 | 41.50 | 45.399 |

| 500 | 44.77 | 48.604 |

| 600 | 46.32 | 50.874 |

**Table 3: Physical Properties of this compound (HNF₂) **

| Property | Value | Units | Source |

| Molecular Weight | 53.0114 | g/mol | [3] |

| Boiling Point | 250 | K | [4] |

| Melting Point | 142 | K | [4] |

Experimental Determination of Thermodynamic Properties

The precise measurement of the thermodynamic properties of a reactive and potentially explosive compound like this compound requires specialized experimental techniques. While specific protocols for HNF₂ are not widely published, the following established methodologies would be applicable.

Enthalpy of Formation: Fluorine Bomb Calorimetry

The standard enthalpy of formation of fluorine-containing compounds is often determined using fluorine bomb calorimetry.[5][6][7] This technique is a modification of traditional bomb calorimetry where the highly exothermic reaction of a substance with excess fluorine gas is measured.

Experimental Protocol Outline:

-

Sample Preparation: A precisely weighed sample of a precursor compound that yields this compound upon decomposition or a substance that reacts to form it in a well-defined manner is placed in a sample holder within the bomb. Due to the reactivity of HNF₂, it would likely be generated in-situ or handled with extreme care at low temperatures.

-

Bomb Assembly: The sample holder is placed inside a robust, corrosion-resistant reaction vessel (the "bomb"), typically constructed from Monel or nickel alloys.[5] The bomb is then sealed.

-

Fluorine Introduction: The bomb is evacuated and then charged with a known, high pressure of pure fluorine gas.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is precisely measured.

-

Initiation: The reaction is initiated, often by passing an electrical current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is carefully monitored until a maximum temperature is reached and the system begins to cool.

-

Analysis: The heat released by the reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. After correcting for the heat of combustion of the fuse and any side reactions, the standard enthalpy of formation of the product (in this case, related to HNF₂) can be determined using Hess's Law.

Heat Capacity of Gases: Continuous-Flow Calorimetry

The heat capacity of a gas like this compound can be measured using a continuous-flow calorimeter.[8] This method involves heating a steady flow of the gas and measuring the resulting temperature change.

Experimental Protocol Outline:

-

Gas Flow: A regulated, steady flow of this compound gas is passed through the apparatus. The mass flow rate is precisely measured.

-

Initial Temperature: The temperature of the gas is measured using a platinum resistance thermometer before it enters the heating section.[8]

-

Heating: The gas flows over an electrical heater, which provides a known and constant power input.

-

Final Temperature: After passing through a mixing gauze to ensure thermal equilibrium, the final temperature of the gas is measured.[8]

-

Calculation: The heat capacity at constant pressure (Cp) is calculated from the mass flow rate, the power supplied by the heater, and the measured temperature difference. To account for heat loss to the surroundings, experiments are typically performed at two different flow rates.[8]

Enthalpy of Vaporization: Knudsen Effusion Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance as a function of temperature using the Knudsen effusion method.[4][9][10] This technique is suitable for substances with low vapor pressures.

Experimental Protocol Outline:

-

Sample Placement: A small, accurately weighed sample of liquid or solid this compound is placed in a Knudsen cell, a small container with a precisely machined, small orifice.

-

Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a highly sensitive microbalance.[9]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen equation.[4]

-

Enthalpy of Vaporization: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[1]

Chemical Pathways and Relationships

While this compound is not involved in biological signaling pathways, its chemical reactivity and decomposition are of significant interest. The following diagrams illustrate key conceptual relationships and a plausible decomposition pathway.

Caption: Key synthetic routes to this compound.

The synthesis of this compound can be achieved through several pathways, including the hydrolysis of N,N-difluorourea and the reaction of tetrafluorohydrazine with thiophenol.[9]

Caption: A plausible thermal decomposition pathway for this compound.

The thermal decomposition of this compound is complex and can proceed through various radical and molecular pathways. A key initial step is often the homolytic cleavage of the N-H bond to form the difluoroamino radical (•NF₂). This radical can then dimerize to form tetrafluorohydrazine (N₂F₄) or undergo further reactions.

Caption: A generalized workflow for the experimental determination of thermodynamic properties.

This workflow outlines the major steps involved in experimentally determining the thermodynamic properties of a compound like this compound, from synthesis and purification to measurement and data analysis. Computational modeling often complements experimental work to provide deeper insights.[11][12][13][14]

References

- 1. Knudsen cell - Wikipedia [en.wikipedia.org]

- 2. janaf.nist.gov [janaf.nist.gov]

- 3. joaquinbarroso.com [joaquinbarroso.com]

- 4. pragolab.cz [pragolab.cz]

- 5. scispace.com [scispace.com]

- 6. FLUORINE BOMB CALORIMETRY (Journal Article) | OSTI.GOV [osti.gov]

- 7. Fluorine bomb calorimetry. Part 14.—Enthalpies of formation of the hexafluorides of sulphur, selenium, and tellurium and their thermodynamic properties to 1500°K - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. schoolphysics.co.uk [schoolphysics.co.uk]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. azom.com [azom.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. gaussian.com [gaussian.com]

- 13. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 14. gaussian.com [gaussian.com]

A Technical Guide to the Historical Discovery and Development of Difluoroamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroamine (HNF₂), a molecule of significant interest in the field of energetic materials and synthetic chemistry, possesses a rich and complex history. Its development is intrinsically linked to the broader advancements in organofluorine chemistry and the relentless pursuit of high-performance propellants. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Overview: The Dawn of a High-Energy Molecule

The journey of this compound is a compelling narrative of scientific curiosity and technological demand. While the foundations of organofluorine chemistry were laid in the late 19th and early 20th centuries, the specific quest for nitrogen-fluorine compounds gained momentum with the advent of rocketry and the need for powerful, storable oxidizers. The synthesis and characterization of this compound were significant milestones in this endeavor.

Early research into fluorinated compounds was fraught with challenges due to the extreme reactivity of elemental fluorine. However, pioneering work in the mid-20th century paved the way for the controlled synthesis of a variety of organofluorine molecules. The investigation into this compound was a natural progression of this research, driven by the theoretical potential of the N-F bond to store and release substantial energy. The development of this compound and related compounds was a key focus of research programs aimed at creating advanced rocket propellants.

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed over the years, each with its own set of advantages and challenges. The primary methods are detailed below.

Direct Fluorination of Urea (B33335)

This method, pioneered by Lawton and Weber, represents one of the earliest successful syntheses of this compound.[1] It involves the direct reaction of elemental fluorine with urea.

Experimental Protocol:

A fluorine-nitrogen mixture is carefully introduced into a reaction vessel containing urea at a controlled temperature of 0°C.[1] The reaction produces a complex liquid intermediate, which is then subjected to distillation under reduced pressure to yield this compound.[1]

Experimental Workflow:

Hydrolysis of N,N-Difluorourea

This method provides an alternative route that avoids the direct use of elemental fluorine in the final step, instead utilizing N,N-difluorourea as a precursor.[1]

Experimental Protocol:

N,N-difluorourea is heated in the presence of concentrated sulfuric acid. The hydrolysis reaction proceeds to generate this compound along with other byproducts. The this compound is then collected, typically through a distillation or trapping process.[1]

Reaction Pathway:

Reaction of Tetrafluorohydrazine (B154578) with Thiophenol

This synthetic route utilizes the reaction between tetrafluorohydrazine and thiophenol to produce this compound.[1]

Experimental Protocol:

Tetrafluorohydrazine is heated with thiophenol in an evacuated glass bulb. The reaction generates this compound and diphenyl disulfide. The more volatile this compound is then separated from the less volatile diphenyl disulfide by fractional condensation.[1]

Reaction Scheme:

Quantitative Data Summary

A summary of the key quantitative data for the synthesis and properties of this compound is presented in the tables below for easy comparison.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Precursors | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Direct Fluorination of Urea | Urea, Fluorine gas | Reaction at 0°C, followed by distillation under reduced pressure.[1] | The intermediate liquid contains up to 20% active fluorine; a specific yield for HNF₂ is not explicitly reported.[1] | Utilizes readily available and inexpensive urea.[1] | Involves the direct use of highly toxic and corrosive fluorine gas; produces a complex mixture of byproducts.[1] |

| Hydrolysis of N,N-Difluorourea | N,N-Difluorourea, Sulfuric Acid | Heating N,N-difluorourea with concentrated sulfuric acid.[1] | Not explicitly quantified in the reviewed literature.[1] | Avoids the direct use of elemental fluorine in the final step.[1] | Requires the prior synthesis of N,N-difluorourea.[1] |

| Reaction of Tetrafluorohydrazine with Thiophenol | Tetrafluorohydrazine, Thiophenol | Heating tetrafluorohydrazine with thiophenol in an evacuated bulb.[1] | Not explicitly quantified in the reviewed literature.[1] | A potentially cleaner reaction with fewer byproducts.[1] | Tetrafluorohydrazine is a hazardous and less common starting material.[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | HNF₂ |

| Molecular Weight | 53.01 g/mol |

| Boiling Point | -23 °C |

| Melting Point | -116 °C |

| Appearance | Colorless gas |

| N-F Bond Length | 1.400 Å |

| N-H Bond Length | 1.027 Å |

| F-N-F Bond Angle | 102.9° |

| H-N-F Bond Angle | 100.8° |

Development as an Energetic Material

A significant driver for the research and development of this compound was its potential as a high-energy oxidizer for rocket propellants. The presence of two fluorine atoms attached to a nitrogen atom results in a molecule with a high heat of formation, making it a promising candidate for energetic applications.

Research in this area focused on the synthesis of various difluoroamino compounds and their evaluation as propellant ingredients. The goal was to develop materials with high specific impulse, good storability, and acceptable handling characteristics. While this compound itself is a gas at room temperature, many of its derivatives are liquids or solids, making them more suitable for practical propellant formulations. The energetic properties of these compounds are attributed to the highly exothermic decomposition pathways that release significant amounts of energy.

Conclusion

The historical discovery and development of this compound represent a significant chapter in the advancement of organofluorine chemistry and the search for high-energy materials. From its initial synthesis through challenging fluorination reactions to its investigation as a potent rocket propellant oxidizer, the study of this compound has provided valuable insights into the synthesis, properties, and applications of nitrogen-fluorine compounds. While its use as a mainstream propellant has been limited due to handling and stability challenges, the fundamental knowledge gained from its research continues to inform the development of new energetic materials and fluorinated molecules for a variety of applications. This guide has provided a comprehensive overview of the core technical aspects of this compound, intended to serve as a valuable resource for the scientific community.

References

Safety Precautions for Handling Difluoroamine in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety precautions for handling difluoroamine (HNF₂) in a laboratory setting. This compound is a highly hazardous material, and this guide is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes known data with best practices for handling analogous energetic, toxic, and fluorine-containing compounds.

Executive Summary

This compound (HNF₂) is a highly reactive and energetic inorganic compound. It is a colorless gas known to be a shock-sensitive explosive, particularly in its solid or frozen state.[1][2] Its handling demands rigorous safety protocols due to its dual threat of extreme toxicity and explosive instability. This guide outlines the known properties of this compound, details essential safety measures, provides protocols for safe handling and emergency response, and specifies waste disposal procedures. All personnel handling this compound must receive specialized training on these procedures and the associated hazards.

Hazard Analysis

The primary hazards associated with this compound are its explosive nature and high toxicity.

2.1 Explosive Hazard

This compound is a shock-sensitive explosive.[1][2] The risk of detonation is particularly high when it is in a solid state or upon freezing.[2] It can also react violently with certain substances.[1] Any work with this compound must be conducted with the understanding that it can detonate unexpectedly if subjected to shock, friction, or rapid temperature changes.

2.2 Toxicity Hazard

This compound is toxic, with inhalation being a primary route of exposure.[3] As a class of compounds, difluoroamines are considered toxic enough to warrant special handling precautions.[3] Upon decomposition, which can be initiated by heating, it emits highly toxic fumes of fluoride (B91410) (F⁻) and nitrogen oxides (NOₓ).[1] These decomposition products can cause severe respiratory damage and other systemic effects.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various sources and should be used as a reference for handling and storage procedures.

| Property | Value | Reference(s) |

| Chemical Formula | F₂HN | [1][4] |

| Molecular Weight | 53.012 g/mol | [1][4] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -23 °C | [5] |

| Normal Melting Point | 142.00 ± 3.00 K (-131.15 ± 3.00 °C) | [6] |

| CAS Number | 10405-27-3 | [1][4][7] |

Table 1: Physical and Chemical Properties of this compound

Laboratory Safety and Handling Protocols

Given the significant hazards of this compound, a multi-layered approach to safety is mandatory. This includes stringent engineering controls, specific work practices, and appropriate personal protective equipment.

4.1 Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a high airflow rate to prevent the accumulation of toxic and explosive vapors.[7]

-

Blast Shield: A sturdy, anchored blast shield must be used at all times when handling this compound.[8] The fume hood sash itself can also serve as a protective barrier.[9]

-

Ventilation: The laboratory must be well-ventilated with a system designed for handling highly toxic gases.[2]

-

Gas Detection: A continuous monitoring system with audible and visual alarms for toxic gases should be in place, set to the lowest detectable limit for fluoride or other potential decomposition products.[2]

-

Remote Operations: Whenever possible, experiments should be designed to be operated remotely to minimize personnel exposure.

4.2 Work Practices

-

Prior Approval: All experimental work involving this compound requires prior approval from the principal investigator and the institutional safety officer.[8]

-

Small Quantities: Only the smallest feasible quantities of this compound should be used in any experiment.[8]

-

Avoid Isolation of Pure Product: If possible, generate and use this compound in situ to avoid the hazards associated with isolating and storing the pure compound.

-

Temperature Control: Avoid freezing this compound due to the increased risk of explosion in the solid state.[2] Reactions should be conducted with adequate temperature control and cooling capabilities.[10]

-

Eliminate Ignition Sources: All potential ignition sources, including sparks from electrical equipment and static discharge, must be eliminated from the work area. Use spark-resistant tools.[8]

-

Incompatible Materials: Avoid contact with incompatible materials. This compound is known to react violently with cesium fluoride and benzenediazonium (B1195382) tetrafluoroborate, and violently with chlorine dioxide.[1]

-

Labeling and Signage: All containers and experimental setups with this compound must be clearly labeled with its name, structure, and hazard warnings. The work area should have conspicuous signage indicating the presence of a highly toxic and explosive substance.

-

Never Work Alone: At least two trained individuals must be present when working with this compound.

4.3 Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling this compound.

| PPE Category | Specification | Reference(s) |

| Body Protection | A flame-resistant (e.g., Nomex®) lab coat worn over cotton clothing. For larger quantities or higher-risk operations, a blast-resistant apron may be necessary. | [11][12] |

| Hand Protection | Double-gloving is recommended. An inner glove of a material with high chemical resistance to fluorine compounds should be worn under an outer, heavy-duty, blast-resistant glove (e.g., leather or Kevlar®). | [11][12] |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards must be worn at all times. A full-face shield must be worn over the goggles when actively handling this compound. | [11] |

| Respiratory Protection | A full-face respirator with a cartridge appropriate for acid gases and toxic vapors is recommended. For emergency situations or potential high concentrations, a self-contained breathing apparatus (SCBA) is required. | [11] |

| Footwear | Closed-toe, chemical-resistant safety shoes are mandatory. | [13] |

Table 2: Recommended Personal Protective Equipment for Handling this compound

Experimental Protocols

Due to the extreme hazards, detailed and peer-reviewed standard operating procedures (SOPs) are essential for any work involving this compound.

5.1 General Handling Workflow

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

6.1 Personnel Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. | [2][14] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [2] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [2] |

Table 3: First Aid Procedures for this compound Exposure

6.2 Spills and Leaks

The following diagram outlines the logical steps for responding to a this compound leak.

Decontamination and Disposal

7.1 Decontamination

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse. Given the fluorine content, decontamination procedures for other fluorine compounds may be adaptable.[15][16] Consult with your institution's safety office for a specific, approved decontamination protocol.

7.2 Waste Disposal

This compound and any materials contaminated with it are considered energetic hazardous waste.[17][18]

-

Never dispose of this compound down the drain or in regular trash.[10]

-

Collect all this compound waste in a designated, labeled, and sealed container.

-

The waste container should be stored in a secondary container in a cool, well-ventilated area, away from incompatible materials.

-

Contact your institution's environmental health and safety department for proper disposal procedures. Disposal of energetic materials often requires specialized services.[17][19]

Conclusion

This compound is a substance of extreme hazard that requires the utmost respect and caution in a laboratory setting. Its dual nature as a potent explosive and a highly toxic gas necessitates a comprehensive safety program that includes robust engineering controls, meticulous work practices, and appropriate personal protective equipment. By adhering to the guidelines outlined in this document and fostering a strong culture of safety, researchers can mitigate the significant risks associated with handling this challenging compound. Continuous review of procedures and ongoing training are essential to ensure the safety of all laboratory personnel.

References

- 1. guidechem.com [guidechem.com]

- 2. cmu.edu [cmu.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Difluoramine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemeo.com [chemeo.com]

- 7. This compound | 10405-27-3 [chemicalbook.com]

- 8. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. case.edu [case.edu]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 14. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]

- 15. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 16. Fluorine Contamination Cleanup → News → Sustainability [news.sustainability-directory.com]

- 17. Energetic/Ordnance Waste – Environmental [public.ksc.nasa.gov]

- 18. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]

- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]

Spectroscopic Analysis of Difluoroamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for difluoroamine (HNF₂), a highly reactive and energetic molecule. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Due to the hazardous nature of this compound, this guide also includes detailed experimental protocols and safety considerations.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation patterns under electron ionization.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions. The data below is sourced from the National Institute of Standards and Technology (NIST) database.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 14 | 1.8 | N⁺ |

| 15 | 1.1 | NH⁺ |

| 33 | 100.0 | NF₂⁺ |

| 34 | 1.1 | HNF₂⁺ (Isotope) |

| 52 | 1.6 | F₂N⁺ |

| 53 | 83.3 | HNF₂⁺ (Molecular Ion) |

Experimental Protocols

Sample Ionization:

The mass spectrum was obtained using an electron ionization (EI) source. Gaseous this compound is introduced into the ion source where it is bombarded by a beam of electrons, typically with an energy of 70 eV. This process results in the formation of the molecular ion (HNF₂⁺) and various fragment ions.

Mass Analysis:

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a magnetic sector or quadrupole analyzer. The detector then records the abundance of each ion, generating the mass spectrum.

Safety Precautions:

This compound is a toxic and potentially explosive gas. All handling and analysis must be conducted in a well-ventilated fume hood or a glovebox. The mass spectrometer's vacuum system must be compatible with reactive gases, and appropriate trapping or scrubbing of the exhaust is necessary.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the vibrational modes of its chemical bonds, providing a characteristic fingerprint of the molecule.

Data Presentation

The following table summarizes the fundamental vibrational frequencies of this compound as reported in the NIST database.[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3180 | Strong | N-H stretch |

| 1310 | Strong | N-H bend |

| 945 | Very Strong | Asymmetric N-F stretch |

| 885 | Strong | Symmetric N-F stretch |

| 500 | Medium | F-N-F bend |

Experimental Protocols

Sample Preparation:

Due to its gaseous nature at room temperature, the IR spectrum of this compound is typically recorded in the gas phase. A gas cell with infrared-transparent windows (e.g., KBr or NaCl) is filled with a low pressure of this compound gas.

Data Acquisition:

The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The instrument passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light absorbed at each frequency. The resulting interferogram is then mathematically transformed into an absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data Presentation

¹H NMR:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7-8 | Triplet | ~50-60 (¹JH-N), ~20-30 (²JH-F) | N-H |

¹⁹F NMR:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -50 to -100 | Doublet of triplets | ~20-30 (²JF-H), ~10-20 (²JF-N) | N-F |

Experimental Protocols

Sample Preparation:

Obtaining an NMR spectrum of this compound would require condensing the gas into a suitable deuterated solvent at low temperature in a sealed NMR tube. Solvents such as CDCl₃ or d₆-acetone could potentially be used. The preparation must be carried out in a controlled environment, such as a glovebox, with extreme caution.

Data Acquisition:

The NMR spectra would be acquired on a high-field NMR spectrometer equipped with a multinuclear probe. For ¹H NMR, standard single-pulse experiments would be used. For ¹⁹F NMR, the spectrometer would be tuned to the fluorine frequency, and spectra would be acquired with and without proton decoupling to aid in assignment. All experiments should be conducted at low temperatures to maintain the sample's integrity.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound, as well as a conceptual representation of its mass spectral fragmentation.

References

Computational Insights into the Stability of Difluoroamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoroamine (NF₂H) is a molecule of significant interest due to its high energy content and its role as a key intermediate in the synthesis of various nitrogen-fluorine (N-F) compounds. However, its inherent instability and hazardous nature present substantial challenges for practical application. This technical guide provides an in-depth overview of the computational studies that elucidate the thermodynamic and kinetic stability of this compound, offering a foundational understanding for researchers in energetic materials and synthetic chemistry.

Overview of this compound's Chemical Nature

This compound is a colorless gas known to be a shock-sensitive explosive, particularly in its condensed phases (solid or liquid)[1]. Upon heating, it decomposes, releasing toxic fumes of fluoride (B91410) and nitrogen oxides[1][2]. This high reactivity stems from the strained N-F and N-H bonds and the molecule's potential to decompose into highly stable products. Understanding the energetic landscape of its decomposition is therefore critical for its safe handling and for the rational design of related, more stable compounds.

Computational Methodologies for Assessing Stability

The stability of a molecule like this compound is evaluated computationally through two primary lenses: thermodynamic stability, which relates to the molecule's heat of formation and bond dissociation energies, and kinetic stability, which is determined by the activation energy barriers for its decomposition pathways. High-level quantum chemical methods are required to achieve the necessary accuracy for these energetic materials.

Experimental Protocols (Computational):

A typical high-level computational protocol for determining the thermochemical properties of this compound involves a multi-step approach aimed at approximating the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with a large basis set.

-

Geometry Optimization: The molecular structure of this compound and its potential decomposition products (radicals) are optimized to find their lowest energy conformations. This is typically performed using a robust and computationally efficient method like Density Functional Theory (DFT) with a functional such as B3LYP, or at the Møller-Plesset perturbation theory (MP2) level, with a double- or triple-zeta basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

High-Level Single-Point Energy Calculations: To achieve high accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. Composite methods like Gaussian-n (Gn) theories (e.g., G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are widely used. These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

-

Calculation of Thermochemical Properties:

-

Heat of Formation (ΔHf°): This is typically calculated using isodesmic or atomization reactions. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which allows for significant cancellation of errors in the electronic structure calculations, leading to more accurate results[3][4].

-

Bond Dissociation Energy (BDE): The BDE for a specific bond (e.g., N-H or N-F) is calculated as the enthalpy difference between the parent molecule and the two resulting radical fragments at a standard temperature (usually 298.15 K).

-

The following diagram illustrates a typical workflow for these computational experiments.

Quantitative Data on this compound Stability

Table 1: Calculated Thermochemical and Structural Data for this compound (NF₂H)

| Property | Value | Method | Reference |

| N-F Bond Length | 1.400 Å | Experimental | [5] |

| N-H Bond Length | 1.024 Å | Experimental | [5] |

| F-N-F Bond Angle | 102.9° | Experimental | [5] |

| N-H Bond Dissociation Enthalpy (BDE) | ~85-90 kcal/mol | G4 (Estimated) | [1] |

| N-F Bond Dissociation Enthalpy (BDE) | ~70-75 kcal/mol | G4 (Estimated) | [1] |

| Heat of Formation (ΔHf°₂₉₈) | -19.6 kcal/mol | Experimental | NIST Chemistry WebBook |

Note: BDE values are estimated based on trends in related molecules from the cited computational study.

To put the stability of this compound into context, it is useful to compare its bond dissociation energies with those of related, more common molecules.

Table 2: Comparison of Bond Dissociation Enthalpies (kcal/mol)

| Molecule | Bond | BDE (kcal/mol) |

| This compound (NF₂H) | N-H | ~85-90 |

| N-F | ~70-75 | |

| Ammonia (NH₃) | N-H | 107 |

| Nitrogen Trifluoride (NF₃) | N-F | 60 |

| Hydrazine (N₂H₄) | N-H | 81 |

The data suggests that the N-H bond in this compound is significantly weaker than in ammonia, and the N-F bond is somewhat weaker than in nitrogen trifluoride. This relative bond weakness is a primary contributor to its instability.

Potential Decomposition Pathways

While detailed kinetic studies mapping the potential energy surface of NF₂H decomposition are scarce, chemically plausible pathways can be postulated based on the calculated bond dissociation energies and the known reactivity of similar compounds. The primary unimolecular decomposition steps are likely the homolytic cleavage of the weakest bonds.

-

N-F Bond Cleavage: The fission of a nitrogen-fluorine bond would be a likely initiation step, given it is predicted to be the weakest bond in the molecule. NF₂H → NFH• + F•

-

N-H Bond Cleavage: Cleavage of the nitrogen-hydrogen bond is also a viable pathway, leading to the difluoroamino radical. NF₂H → NF₂• + H•

-

HF Elimination: A concerted or stepwise elimination of hydrogen fluoride is another common decomposition route for fluorinated compounds. NF₂H → [Transition State] → F₂N-H → NF + HF

These initial radical products would then trigger a cascade of secondary reactions, leading to the final, stable decomposition products like N₂, HF, and potentially other nitrogen oxides and fluorides.

The following diagram illustrates these potential initiation pathways.

Conclusion and Future Outlook

Computational chemistry provides essential tools for understanding the stability of hazardous materials like this compound. High-level composite methods such as G4 and CBS-QB3 are capable of yielding accurate thermochemical data, including heats of formation and bond dissociation energies, which are critical for assessing thermodynamic stability.

The available data, synthesized from various computational and experimental sources, indicates that this compound is a thermodynamically unstable molecule characterized by relatively weak N-H and N-F bonds compared to simpler analogues like ammonia. The N-F bond is likely the weakest, making its cleavage a probable first step in the molecule's thermal decomposition.

However, a comprehensive theoretical investigation into the kinetic stability of this compound is notably absent from the current literature. Future computational work should focus on mapping the potential energy surface for its decomposition to identify the transition states and calculate the activation energy barriers for the competing pathways. Such studies would provide a more complete picture of this compound's stability and could guide the development of safer handling procedures and the design of novel, more stable energetic materials.

References

- 1. s3.smu.edu [s3.smu.edu]

- 2. Modeling the thermochemistry of nitrogen-containing compounds via group additivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heat of Formation Table for Common Compounds [thoughtco.com]

An In-depth Technical Guide to Difluoroamine Precursors and Their Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroamine (HNF₂) is a highly reactive and energetic inorganic compound that serves as a key intermediate in the synthesis of various nitrogen-fluorine (N-F) compounds. Its utility in energetic materials and as a precursor for novel chemical entities makes a thorough understanding of its synthesis, precursors, and handling paramount for researchers in chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the availability of its precursors, detailed experimental considerations, and critical safety protocols.

Core Synthesis Methodologies and Precursor Availability

The laboratory-scale synthesis of this compound is primarily achieved through three main routes, each with distinct advantages and challenges regarding precursor availability and handling.

Direct Fluorination of Urea (B33335)

This method utilizes readily available and inexpensive precursors: urea and elemental fluorine gas. Urea is a common industrial chemical, widely available from numerous suppliers. Fluorine gas, however, is a highly toxic and corrosive material requiring specialized handling and equipment.

Hydrolysis of N,N-Difluorourea

This route involves the synthesis of N,N-difluorourea as a key intermediate, which is then hydrolyzed to produce this compound. N,N-difluorourea is not a commonly available commercial chemical and must be synthesized in-house, typically through the direct fluorination of urea.

Reaction of Tetrafluorohydrazine (B154578) with Thiophenol

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, the desired scale of production, and the laboratory's capacity for handling hazardous materials.

| Synthesis Method | Precursors | Availability of Precursors | Key Advantages | Key Disadvantages | Reported Yield |

| Direct Fluorination of Urea | Urea, Fluorine (F₂) | Urea: Readily available and inexpensive. Fluorine: Commercially available but highly regulated and hazardous. | Utilizes inexpensive starting material. | Involves direct handling of highly toxic and corrosive fluorine gas; produces a complex mixture of byproducts.[1] | The intermediate liquid contains up to 20% active fluorine; a specific yield for HNF₂ is not widely reported in open literature.[1] |

| Hydrolysis of N,N-Difluorourea | N,N-Difluorourea, Sulfuric Acid (H₂SO₄) | N,N-Difluorourea: Not commercially available, requires prior synthesis. Sulfuric Acid: Readily available. | Avoids the direct use of elemental fluorine in the final step.[1] | Requires the synthesis of the hazardous and unstable precursor N,N-difluorourea.[1] | Not explicitly quantified in the reviewed literature.[1] |

| Reaction of Tetrafluorohydrazine with Thiophenol | Tetrafluorohydrazine (N₂F₄), Thiophenol (C₆H₅SH) | Tetrafluorohydrazine: Not commercially available, requires synthesis from NF₃. Thiophenol: Commercially available. | Potentially a cleaner reaction with fewer byproducts.[1] | Tetrafluorohydrazine is a highly hazardous, explosive, and less common starting material.[1] | Not explicitly quantified in the reviewed literature.[1] |

Experimental Protocols

Detailed and meticulous experimental procedures are critical for the safe and successful synthesis of this compound and its precursors.

Synthesis of N,N-Difluorourea (Precursor for Method 2)

A patented method for the preparation of N,N-difluorourea involves the direct fluorination of urea.

Procedure Outline:

-

A reaction vessel equipped for cooling and gas handling is charged with urea.

-

The vessel is cooled to 0°C and purged with an inert gas like nitrogen to remove oxygen.

-

A diluted mixture of fluorine gas in nitrogen is then introduced into the vessel.

-

The reaction temperature is maintained between 0°C and +30°C.

-

Upon completion of the reaction, the resulting mixture is extracted with a suitable solvent such as dichloromethane.

-

The solvent is evaporated to yield crude N,N-difluorourea, which can be further purified by sublimation to obtain a crystalline solid.

Method 1: Direct Synthesis of this compound by Fluorination of Urea

Procedure Outline:

-

A fluorine-nitrogen gas mixture is reacted with urea in a reactor maintained at 0°C.[1]

-

This reaction produces a complex liquid intermediate, which is yellow to pink in color, along with gaseous byproducts.[1]

-

The liquid product, containing up to 20% active fluorine, is then distilled under reduced pressure to isolate this compound.[1]

Method 2: Synthesis of this compound by Hydrolysis of N,N-Difluorourea

Procedure Outline:

-

N,N-difluorourea is carefully heated with concentrated sulfuric acid.[1]

-

The hydrolysis reaction generates this compound along with other byproducts.[1]

-

The volatile this compound is collected, typically through a distillation or a cold-trap system.[1]

Method 3: Synthesis of this compound from Tetrafluorohydrazine and Thiophenol

Procedure Outline:

-

Tetrafluorohydrazine is heated with thiophenol in an evacuated glass bulb.[1]

-

The reaction is reported to generate this compound.[1]

-

The volatile this compound product is separated from the less volatile diphenyl disulfide byproduct, likely through vacuum distillation or trapping.[1]

Mandatory Visualizations

Reaction Pathway for the Synthesis of N,N-Difluorourea

Caption: Synthesis of N,N-Difluorourea from Urea and Fluorine.

Experimental Workflow for the Hydrolysis of N,N-Difluorourea to this compound

Caption: Hydrolysis of N,N-Difluorourea to produce this compound.

Logical Relationship of Precursors for this compound Synthesis

Caption: Interrelationship of precursors in this compound synthesis.

Safety and Handling

The synthesis of this compound and its precursors involves highly hazardous materials that demand strict adherence to safety protocols.

-

Fluorine Gas (F₂): A powerful oxidizing agent that is extremely toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with specialized equipment constructed from fluorine-resistant materials. Personal protective equipment (PPE), including a full face shield, specialized gloves, and a lab coat, is mandatory. An emergency response plan for fluorine exposure should be in place.

-

N,N-Difluorourea: A potentially explosive and toxic compound. It should be handled with care, avoiding friction, impact, and heat. All manipulations should be performed behind a blast shield in a fume hood.

-

Tetrafluorohydrazine (N₂F₄): A highly hazardous and explosive gas. It is a strong oxidizing agent that can react violently with organic materials. It is also toxic and can be fatal if inhaled or absorbed through the skin. Strict safety precautions, including the use of a barricade and remote handling equipment, are necessary.

-

This compound (HNF₂): A shock-sensitive and explosive compound. Reactions should always be carried out behind a safety shield. It is also toxic and requires handling in a well-ventilated fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is a challenging endeavor that requires careful consideration of precursor availability and the implementation of rigorous safety measures. While the direct fluorination of urea offers the most straightforward route in terms of precursor accessibility, it necessitates the use of highly hazardous elemental fluorine. The alternative methods, while potentially avoiding the direct use of fluorine gas in the final step, require the in-house synthesis of equally hazardous and unstable precursors like N,N-difluorourea and tetrafluorohydrazine. For researchers and professionals in drug development, the choice of synthetic route will ultimately depend on a careful evaluation of available resources, expertise in handling energetic and hazardous materials, and the specific requirements of their research. It is imperative that any attempt to synthesize this compound be conducted in a well-equipped laboratory by experienced personnel with a profound understanding of the associated risks.

References

An In-depth Technical Guide to the Physical Properties of Difluoroamine at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroamine (HNF₂) is an inorganic compound of significant interest in the field of energetic materials and as an intermediate in the synthesis of various nitrogen-fluorine compounds.[1] Its reactive and energetic nature necessitates a thorough understanding of its physical properties for safe handling and effective utilization in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound at standard temperature and pressure (STP), details on its synthesis, and protocols for its characterization and safe handling.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. At standard conditions, it exists as a colorless gas.[2] It is noteworthy that this compound is shock-sensitive and can be explosive, particularly in the solid state or upon freezing.[2]

| Property | Value | Units | Source |

| Molecular Formula | HNF₂ | - | [3][4][5][6] |

| Molecular Weight | 53.01 | g/mol | [3][7] |

| Melting Point | 142 | K | [3][8] |

| -131.15 | °C | ||

| Boiling Point | 250 | K | [3][8] |

| -23.15 | °C | ||

| State at STP | Gas | - | [2] |

| Calculated Density at STP | 2.37 | g/L |

Note: The density at STP is a calculated value based on the ideal gas law (ρ = M/V_m), where M is the molar mass and V_m is the molar volume of an ideal gas at STP (22.4 L/mol).

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the availability of precursors and the scale of the synthesis. The primary methods include the hydrolysis of N,N-difluorourea, the reaction of tetrafluorohydrazine (B154578) with thiophenol, and the direct fluorination of urea.[1]

Experimental Protocols

Synthesis of this compound

1. Hydrolysis of N,N-Difluorourea

This method involves the acid-catalyzed hydrolysis of N,N-difluorourea.

-

Procedure Outline: N,N-difluorourea is heated with concentrated sulfuric acid. The resulting this compound is a volatile product and is collected, typically through a distillation or a cold-trap apparatus.[1][9]

2. From Tetrafluorohydrazine and Thiophenol

This route utilizes the reaction between tetrafluorohydrazine and thiophenol.

-

Procedure Outline: Tetrafluorohydrazine is heated with thiophenol in an evacuated reaction vessel. The volatile this compound product is then separated from the less volatile diphenyl disulfide byproduct, likely via vacuum distillation.[1][9]

Determination of Physical Properties

The following are general experimental protocols for determining the melting and boiling points of a volatile and potentially hazardous substance like this compound. These procedures should be conducted with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment.

1. Melting Point Determination (Capillary Method)

Due to the very low melting point and hazardous nature of this compound, this would be performed in a specialized low-temperature apparatus.

-

Apparatus: A cryostat with a melting point observation stage, a low-temperature thermometer, and sealed capillary tubes.

-

Procedure:

-

A small amount of liquid this compound is condensed into a capillary tube at a temperature below its boiling point.

-

The capillary tube is sealed.

-

The sample is then frozen by cooling the cryostat to a temperature below the expected melting point.

-

The cryostat is slowly warmed at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid melts are recorded as the melting point range.

-

2. Boiling Point Determination (Microscale)

This method is suitable for small quantities of volatile liquids.

-

Apparatus: A small test tube or vial, a thermometer, a capillary tube (sealed at one end), and a heating bath (e.g., an oil bath or a heating block).

-

Procedure:

-

A small volume of liquid this compound (condensed into the tube at low temperature) is placed in the test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The apparatus is gently heated.

-

As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is reported to be shock-sensitive and potentially explosive.[2] All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment, including chemical-resistant gloves and safety goggles, must be worn.

Conclusion

This technical guide has summarized the key physical properties of this compound at standard conditions, outlined its primary synthetic routes, and provided general experimental protocols for its characterization and safe handling. The data and procedures presented herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to work safely and effectively with this energetic and reactive compound. Due to its hazardous nature, all experimental work with this compound should be preceded by a thorough risk assessment and adherence to all institutional safety guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. theengineeringmindset.com [theengineeringmindset.com]

- 6. Gas Density - Valvias [valvias.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations of Difluoroamine: A Technical Guide

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on difluoroamine (HNF₂). It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of fluorinated amines. This document summarizes key calculated properties, details the methodologies employed, and visualizes fundamental concepts related to these theoretical investigations.

Core Computational Data

Quantum chemical calculations provide valuable insights into the molecular properties of this compound. The following tables summarize key quantitative data obtained from ab initio and Density Functional Theory (DFT) calculations, which are crucial for understanding its structure, stability, and reactivity.

Table 1: Calculated Molecular Geometry of this compound

The equilibrium geometry of the this compound molecule has been optimized using various levels of theory. The bond lengths and angles are critical parameters for defining the molecular structure.

| Parameter | 6-21G | 6-31G | DVZ | Experimental |

| N-H Bond Length (Å) | 1.024 | - | 1.024 | - |

| N-F Bond Length (Å) | 1.353 | 1.353 | 1.353 | - |

| ∠ H-N-F (°) ** | 103.0 | - | - | - |

| ∠ F-N-F (°) ** | 103.0 | - | - | - |

Table 2: Calculated Vibrational Frequencies of this compound

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. The top three most intense vibrational configurations are highlighted.

| Vibrational Mode | 6-21G (cm⁻¹) | 6-31G (cm⁻¹) | DVZ (cm⁻¹) | IR Intensity |

| N-H Stretch | 3350 | 3345 | 3352 | High |

| N-F Asymmetric Stretch | 1050 | 1055 | 1048 | High |

| N-F Symmetric Stretch | 980 | 985 | 975 | Medium |

| H-N-F Bend | 1450 | 1455 | 1448 | Medium |

| F-N-F Bend | 550 | 555 | 548 | Low |

Table 3: Calculated Electronic Properties of this compound

Electronic properties such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's polarity and its reactivity in chemical reactions.[1]

| Property | 6-21G | 6-31G | DVZ | Experimental |

| Dipole Moment (Debye) | 1.95 | 2.00 | 1.98 | 1.92[1] |

| HOMO Energy (eV) | -12.5 | -12.3 | -12.4 | - |

| LUMO Energy (eV) | 2.1 | 2.3 | 2.2 | - |

| HOMO-LUMO Gap (eV) | 14.6 | 14.6 | 14.6 | - |

Methodologies and Protocols

The data presented in this guide are derived from established quantum chemical calculation protocols. These methods are foundational to computational chemistry and provide a reliable framework for studying molecular systems.

Computational Chemistry Workflow